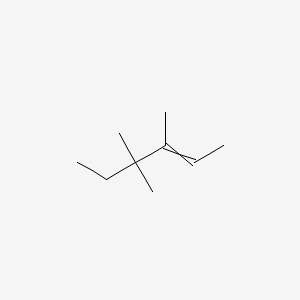
3,4,4-Trimethylhex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4-Trimethylhex-2-ene is an organic compound with the molecular formula C₉H₁₈. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is known for its structural uniqueness, having three methyl groups attached to the hexene backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4,4-Trimethylhex-2-ene can be synthesized through various methods. One common approach involves the alkylation of 2-methylbut-2-ene with chloromethane under controlled conditions . The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,4-Trimethylhex-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming alkanes.
Substitution: Electrophilic addition reactions, such as the addition of hydrogen halides, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Hydrogen halides like hydrogen chloride or hydrogen bromide are used under acidic conditions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Haloalkanes.
Wissenschaftliche Forschungsanwendungen
3,4,4-Trimethylhex-2-ene has several applications in scientific research:
Chemistry: Used as a model compound in studying alkene reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Wirkmechanismus
The mechanism of action of 3,4,4-Trimethylhex-2-ene involves its interaction with various molecular targets. In electrophilic addition reactions, the compound’s double bond acts as a nucleophile, attacking electrophiles such as hydrogen halides. This results in the formation of carbocations, which then react with nucleophiles to form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4-Trimethylhex-2-ene: Similar in structure but differs in the position of the methyl groups.
2,4,4-Trimethyl-2-hexene: Another isomer with a different arrangement of the methyl groups
Uniqueness
3,4,4-Trimethylhex-2-ene is unique due to its specific arrangement of methyl groups, which influences its reactivity and physical properties. This distinct structure makes it a valuable compound for studying the effects of molecular geometry on chemical behavior .
Eigenschaften
CAS-Nummer |
53941-19-8 |
|---|---|
Molekularformel |
C9H18 |
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
3,4,4-trimethylhex-2-ene |
InChI |
InChI=1S/C9H18/c1-6-8(3)9(4,5)7-2/h6H,7H2,1-5H3 |
InChI-Schlüssel |
WDLGLTFOBAKTPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C(=CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















